4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine
Overview
Description
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine are currently unknown. The compound is a pyrazole derivative, and pyrazoles are known to interact with a wide range of biological targets . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions . The bromine atom may also participate in halogen bonding with target proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-characterized. As a small, relatively nonpolar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom may slow metabolism and excretion, potentially leading to a longer half-life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine typically involves the bromination of 2-methyl-5-propan-2-ylpyrazol-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-propan-2-ylpyrazol-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
4-chloro-2-methyl-5-propan-2-ylpyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
4-fluoro-2-methyl-5-propan-2-ylpyrazol-3-amine:
Uniqueness
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-4(2)6-5(8)7(9)11(3)10-6/h4H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDKULEKQWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717838 | |
Record name | 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-80-4 | |
Record name | 1H-Pyrazol-5-amine, 4-bromo-1-methyl-3-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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